N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

sEH inhibition regioisomer selectivity medicinal chemistry SAR

Deploy this 3-substituted regioisomer as a matched-pair probe to map sEH active-site tolerance for pyridyl ether orientation. Unlike 4-substituted analogs, the 3-(pyridin-4-yloxy) geometry may alter binding kinetics and boost CNS exposure (cLogP 4.2–4.5). Use for immediate diversification via amide coupling or N-alkylation, accelerating hit-to-lead SAR without custom synthesis delays.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 2034619-21-9
Cat. No. B2814223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
CAS2034619-21-9
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4
InChIInChI=1S/C22H23N3O2/c26-22(24-15-18-7-3-6-17-5-1-2-9-21(17)18)25-14-4-8-20(16-25)27-19-10-12-23-13-11-19/h1-3,5-7,9-13,20H,4,8,14-16H2,(H,24,26)
InChIKeyKJKMLNXNMMNDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034619-21-9): Baseline Procurement Profile


N-(Naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (CAS 2034619-21-9, molecular formula C22H23N3O2, MW 361.45) is a synthetic piperidine-1-carboxamide that incorporates a 3-(pyridin-4-yloxy) substituent on the piperidine ring and a naphthalen-1-ylmethyl group on the urea nitrogen. Structurally related 4-(pyridin-4-yloxy)piperidine-1-carboxamides have been characterized as potent inhibitors of human soluble epoxide hydrolase (sEH) . The 3-substitution pattern on the piperidine ring represents a regioisomeric variation that may impart distinct binding-mode geometry and pharmacokinetic properties relative to the more commonly reported 4-substituted analogs.

Why N-(Naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide Cannot Be Simply Substituted with In-Class Piperidine Carboxamides


The piperidine-1-carboxamide class covers a wide range of substitution patterns, and minor structural modifications can produce large shifts in target engagement, selectivity, and ADME properties. The 3-(pyridin-4-yloxy) regioisomer positions the pyridyl ether in a spatial orientation that is topologically distinct from the 4-substituted series; in the well-characterized 4-(pyridin-4-yloxy)piperidine-1-carboxamide series, sub-nanomolar sEH affinity has been reported with >100-fold selectivity over CYP2J2, but data cannot be extrapolated between regioisomers without direct experimental evidence . The naphthalen-1-ylmethyl terminus further distinguishes this compound from analogs bearing smaller or more polar benzyl substituents (e.g., 2,4-dichlorobenzyl or 4-fluorobenzyl), altering lipophilicity and potential off-rate kinetics.

Quantitative Differentiation Evidence for N-(Naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide (2034619-21-9): Comparator-Based Selection Guide


Regioisomeric Differentiation: 3-(Pyridin-4-yloxy) vs. 4-(Pyridin-4-yloxy) Substitution Pattern

The target compound features the pyridin-4-yloxy group at the piperidine 3-position rather than the 4-position found in the best-characterized sEH-active congeners . In the 4-substituted series, N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide achieves an sEH IC50 of 22 nM. No published sEH inhibition data exist for the 3-substituted regioisomer. This regioisomeric difference is structurally significant because it alters the vector angle of the pyridyl ring relative to the urea pharmacophore, potentially affecting hydrogen-bonding geometry within the sEH catalytic tunnel. Absent direct head-to-head data, users should treat this compound as an unexplored regioisomer that cannot be assumed to recapitulate the activity profile of 4-substituted analogs.

sEH inhibition regioisomer selectivity medicinal chemistry SAR

Naphthalen-1-ylmethyl vs. Halo-Benzyl Terminus: Lipophilicity-Driven PK Differentiation

The naphthalen-1-ylmethyl group of the target compound provides a larger, more lipophilic aromatic surface compared to the 2,4-dichlorobenzyl (cLogP ~3.5) or 4-fluorobenzyl (cLogP ~2.8) termini found in disclosed sEH-active 4-(pyridin-4-yloxy)piperidine-1-carboxamides . The calculated cLogP for the target compound is estimated at 4.2–4.5, reflecting the additional ring system. Increased lipophilicity is associated with higher non-specific protein binding and potentially prolonged tissue retention, which could confer pharmacokinetic advantages or liabilities depending on the therapeutic or probe context. No experimental logD or plasma protein binding data are publicly available for this compound.

lipophilicity cLogP ADME piperidine carboxamide

Class-Level sEH Target Engagement: Inferring Potential from the 4-(Pyridin-4-yloxy)piperidine-1-carboxamide Pharmacophore

The 4-(pyridin-4-yloxy)piperidine-1-carboxamide scaffold has been validated as a potent sEH pharmacophore. The close analog N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide inhibits human sEH with an IC50 of 22 nM and displays 123-fold selectivity over CYP2J2 (IC50 2,700 nM) . A separate measurement reports an IC50 of 9 nM under an alternative assay format . These data demonstrate that the 4-(pyridin-4-yloxy)piperidine-1-carboxamide core engages the sEH active site with high affinity. The target compound shares the same core but with a 3-substituted pyridyl ether; whether the regioisomeric shift preserves, enhances, or abolishes sEH binding has not been experimentally determined. No direct sEH inhibition data exist for the target compound (CAS 2034619-21-9). Procurement decisions must weigh the established potency of the 4-substituted class against the unknown pharmacology of the 3-substituted regioisomer.

soluble epoxide hydrolase sEH inhibitor piperidine urea binding affinity

Chemical Purity and Supply Chain Availability vs. Custom Synthesis Requirements

The target compound (CAS 2034619-21-9) is listed as a research-grade chemical by multiple commercial suppliers with standard purity specifications of ≥95% (HPLC). In contrast, many structurally related 4-substituted analogs (e.g., N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide) are not catalog items and require custom synthesis with lead times of 4–8 weeks . The off-the-shelf availability of the 3-substituted regioisomer provides a procurement advantage for exploratory SAR studies, even though its pharmacological profile is unvalidated.

compound sourcing chemical purity lead time procurement

Optimal Application Scenarios for N-(Naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide Based on Available Evidence


Regioisomeric SAR Probe for sEH Inhibitor Optimization

This compound is best deployed as a regioisomeric probe to interrogate the tolerance of the sEH active site for pyridyl ether substitution at the piperidine 3-position. Since the 4-substituted series achieves low-nM potency , head-to-head enzyme inhibition assays comparing the 3- and 4-regioisomers can map the steric and electronic constraints of the sEH catalytic tunnel, generating SAR data that is otherwise unavailable in the public domain.

Lipophilicity-Driven CNS Penetration Screening

With an estimated cLogP of 4.2–4.5—significantly higher than 4-substituted comparators bearing 2,4-dichlorobenzyl or 4-fluorobenzyl termini —the compound is suited for parallel artificial membrane permeability assay (PAMPA) and brain-plasma ratio studies. If the 3-regioisomer retains sEH affinity, its elevated lipophilicity may confer superior CNS exposure, addressing a gap in current sEH inhibitor chemotypes which are often peripherally restricted.

Chemical Tool for CYP450 Selectivity Profiling

The 4-substituted analog demonstrates >100-fold selectivity for sEH over CYP2J2 . The target 3-substituted compound can serve as a matched-pair tool to evaluate whether the regioisomeric shift alters CYP450 off-target liability, using CYP2J2 and broader CYP panel inhibition assays. This profiling is critical before advancing either regioisomer into in vivo efficacy models.

Rapid-Access Building Block for Piperidine-Carboxamide Library Synthesis

As a commercially available catalog item, the compound enables immediate diversification at the piperidine 3-position without custom synthesis delays. Researchers can use it as a starting material for parallel amide coupling or N-alkylation reactions to generate focused libraries, accelerating hit-to-lead timelines while accepting the risk that the 3-substituted scaffold remains pharmacologically unvalidated.

Quote Request

Request a Quote for N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.